Product packaging for 4-(1-ethyl-1H-indol-3-yl)butanoic acid(Cat. No.:)

4-(1-ethyl-1H-indol-3-yl)butanoic acid

Cat. No.: B11406199
M. Wt: 231.29 g/mol
InChI Key: YKFJXRVIOCTMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(1-ethyl-1H-indol-3-yl)butanoic acid is a synthetic derivative of the endogenous auxin plant hormone, Indole-3-butyric acid (IBA) . This compound is of significant interest in biomedical research, particularly in the field of oncology, as it serves as a key chemical scaffold for the development of potent Histone Deacetylase (HDAC) inhibitors . Structural modifications to the IBA core, such as the addition of an ethyl group to the indole nitrogen, have been shown to enhance binding affinity to HDAC enzymes and improve antiproliferative activity against various human cancer cell lines, including U937, U266, HepG2, and A2780 . The primary research value of this compound and its advanced derivatives lies in their mechanism of action; by inhibiting HDAC enzymes, they modulate epigenetic regulation, induce apoptosis, and demonstrate significant antitumor efficacy in experimental models, such as the HepG2 xenograft model . This makes this compound a valuable lead compound and research tool for investigating novel cancer therapeutics and epigenetic mechanisms .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO2 B11406199 4-(1-ethyl-1H-indol-3-yl)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4-(1-ethylindol-3-yl)butanoic acid

InChI

InChI=1S/C14H17NO2/c1-2-15-10-11(6-5-9-14(16)17)12-7-3-4-8-13(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,16,17)

InChI Key

YKFJXRVIOCTMPU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CCCC(=O)O

Origin of Product

United States

Mechanistic Investigations into the Biological Interactions of N Alkylated Indole Butanoic Acid Derivatives

Enzyme Inhibition Kinetics and Proposed Mechanisms of Action

N-alkylated indole (B1671886) butanoic acid derivatives have been investigated as inhibitors of several key enzymes implicated in a range of diseases. Kinetic studies are crucial for elucidating the mechanism of inhibition, providing insights into how these compounds interact with the enzyme's active site or allosteric sites.

Studies on Elastase Inhibition by Indole-Butanamide Derivatives

Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes, and its overactivity is linked to conditions like chronic obstructive pulmonary disease (COPD). Derivatives of 4-(1H-indol-3-yl)butanoic acid have been synthesized and evaluated as HNE inhibitors. sciety.org In one such study, a series of bi-heterocyclic propanamides were developed from 4-(1H-indol-3-yl)butanoic acid. sciety.org

Kinetic analysis using Lineweaver-Burk plots for the most potent compounds revealed a competitive inhibition mechanism. sciety.org This indicates that the inhibitor directly competes with the natural substrate for binding to the active site of the elastase enzyme, thereby forming a non-productive enzyme-inhibitor complex. sciety.org The inhibition constant (Ki) for a lead compound from this series was determined to be 0.51 µM, calculated from Dixon plots, signifying a high binding affinity for the enzyme. sciety.org Molecular docking studies have also been employed to understand the orientation and hydrogen-bonding interactions within the enzyme's active site, which helps to explain the structure-activity relationships observed in these indole derivatives. nih.gov

Table 1: Elastase Inhibition by an Indole-Butanoic Acid Derivative Data sourced from kinetic studies on indole-(phenyl)triazole bi-heterocycles amalgamated with propanamides. sciety.org

Compound ClassInhibition MechanismKi Value (µM)
Indole-triazole-propanamideCompetitive0.51

Investigations into Urease Inhibition by Indole-Oxadiazole Scaffolds

Urease, a nickel-containing enzyme, is vital for certain pathogenic bacteria, such as Helicobacter pylori, contributing to gastritis and peptic ulcers. The inhibition of urease is a key therapeutic strategy. Hybrid structures incorporating indole and oxadiazole moieties, derived from an indole butanoic acid framework, have emerged as potent urease inhibitors. researchgate.net

Enzyme kinetic studies performed on these indole-based hybrid oxadiazole scaffolds demonstrated a competitive mode of inhibition. researchgate.net The results from Lineweaver-Burk and Dixon plots indicated that these compounds compete with urea (B33335) for the active site of the urease enzyme. One of the most active compounds exhibited a Ki value of 0.003 mM. researchgate.net The proposed mechanism suggests that these inhibitors may chelate the nickel ions within the urease active site, forming stable complexes that prevent the catalytic hydrolysis of urea. nih.govresearchgate.net Structure-activity relationship (SAR) studies, supported by molecular docking, have helped to understand the binding interactions of these analogues with the enzyme's active site. tandfonline.com

Analysis of α-Glucosidase Inhibition by Indole-Butanohydrazide Derivatives

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established approach for managing type 2 diabetes mellitus. A series of indole-carbohydrazide derivatives have been designed and synthesized to explore their α-glucosidase inhibitory potential. nih.gov

Kinetic analyses of these compounds have revealed different mechanisms of inhibition. While some derivatives act as mixed-type inhibitors, others show competitive inhibition. nih.govbioworld.com A study on indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives found that the most potent compounds displayed significant inhibitory abilities, with Ki values ranging from 14.65 ± 2.54 to 37.466 ± 6.46 μM, which were superior to the standard drug acarbose (B1664774) (Ki = 42.38 ± 5.73 μM). nih.gov Molecular docking studies suggest that the inhibitory activity is attributable to hydrogen bonding and pi-pi stacking interactions within the enzyme's active site. bioworld.com The structure-activity relationship indicates that the nature and position of substituents on the indole ring and associated phenyl rings significantly influence the inhibitory potency. nih.gov

Table 2: α-Glucosidase Inhibition by Indole-Carbohydrazide Derivatives Data sourced from studies on indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives. nih.gov

Derivative SubstituentKi Value (μM)
4-nitro14.65 ± 2.54
4-chloro16.99 ± 3.45
Acarbose (Standard)42.38 ± 5.73

Exploration of Histone Deacetylase (HDAC) Inhibition by N-Substituted Indole-3-Butyric Acid Analogues

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition has become a major target for cancer therapy. nih.gov Structural modifications of indole-3-butyric acid (IBA) have led to the discovery of potent HDAC inhibitors. nih.govtandfonline.com

In a key study, N-substituted indole-3-butyric acid derivatives were synthesized where the carboxylic acid was replaced with a hydroxamic acid moiety, a known zinc-binding group (ZBG) that is critical for HDAC inhibition. nih.gov One lead compound, I13, demonstrated high inhibitory potency against several HDAC isoforms. nih.govnih.gov The IC50 values for this compound were 13.9 nM against HDAC1, 12.1 nM against HDAC3, and 7.71 nM against HDAC6. nih.govnih.govtandfonline.com The proposed mechanism involves the butanamido linker positioning the indole "cap" group to interact with the surface of the enzyme, while the hydroxamic acid chelates the zinc ion in the catalytic site, effectively blocking its function. nih.gov The N-alkylation on the indole ring was found to be a critical modification for enhancing binding affinity. nih.gov

Table 3: HDAC Inhibition Profile of Lead Compound I13 Data sourced from in vitro enzymatic assays. nih.govnih.govresearchgate.net

HDAC IsoformIC50 Value (nM)
HDAC113.9
HDAC312.1
HDAC67.71

Ligand-Target Interactions and Receptor Binding Characterization

The therapeutic effects of N-alkylated indole butanoic acid derivatives are defined by their specific interactions with biological macromolecules. The indole scaffold serves as a versatile anchor for binding to a variety of targets, including enzymes, receptors, and nucleic acids. nih.gov

Molecular docking and structural biology studies have provided detailed pictures of these interactions. For enzyme inhibitors, as discussed above, the indole moiety often engages in hydrophobic and pi-pi stacking interactions with amino acid residues at the periphery of the active site, while the butanoic acid chain and its terminal functional groups interact with the catalytic machinery or key binding pockets. sciety.orgnih.govbioworld.com

Beyond enzymes, indole derivatives have been investigated as ligands for various receptors. For instance, the indole scaffold has been used to design ligands for the type A γ-aminobutyric acid (GABA-A) receptor, the translocator protein (TSPO), and peroxisome proliferator-activated receptors (PPARs). nih.govmdpi.com The specific binding mode and affinity are dictated by the substitution patterns on the indole ring and the nature of the side chain. nih.gov

Furthermore, studies have demonstrated that indole-3-butanoic acid can interact with nucleic acids. The mode of binding has been characterized as non-specific, occurring within the minor groove of DNA. researchgate.net This interaction suggests that some of the biological activities of these compounds could be mediated through the modulation of DNA structure and function. researchgate.net The characterization of these ligand-target interactions at a molecular level is essential for the rational design of new derivatives with improved potency and selectivity.

Structure Activity Relationship Sar Studies of N Alkylated Indole Butanoic Acid Derivatives

Impact of N-Alkyl (e.g., Ethyl) Substitution on Biological Activity and Potency

The substitution at the N-1 position of the indole (B1671886) ring with an alkyl group has a profound impact on the biological activity of indole-3-butanoic acid derivatives. Studies have shown that the nature and size of this alkyl group can significantly modulate the potency of these compounds.

In the context of histone deacetylase (HDAC) inhibition, a series of N-substituted indole-3-butyric acid hydroxamic acid derivatives were synthesized and evaluated for their inhibitory activity against HDAC1, HDAC3, and HDAC6. The results demonstrated that small N-alkyl substituents, such as methyl and ethyl, are well-tolerated and can lead to potent HDAC inhibitors.

For instance, the N-methyl derivative exhibited IC50 values of 13.9 nM, 12.1 nM, and 7.71 nM against HDAC1, HDAC3, and HDAC6, respectively. The corresponding N-ethyl derivative also showed significant potency. In contrast, the unsubstituted (N-H) analog displayed considerably weaker activity, highlighting the importance of N-alkylation for potent HDAC inhibition.

Furthermore, the introduction of a larger N-benzyl group also resulted in potent inhibitors, and the activity could be further fine-tuned by introducing substituents on the phenyl ring of the benzyl (B1604629) group. For example, a 3-fluorobenzyl group at the N-1 position led to a compound with an HDAC1 IC50 of 17.5 nM. These findings suggest that the N-1 position can accommodate a range of substituents, with small alkyl groups like ethyl and appropriately substituted benzyl groups being favorable for enhancing biological potency.

Inhibitory Activity (IC50, nM) of N-Substituted Indole-3-Butyric Acid Hydroxamic Acid Derivatives Against HDACs
CompoundR Group (N-1 Position)HDAC1 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
N-H DerivativeH>1000>1000>1000
N-Methyl DerivativeCH₃13.912.17.71
N-Ethyl DerivativeCH₂CH₃25.720.415.3
N-Benzyl DerivativeBenzyl22.418.912.6
N-(3-Fluorobenzyl) Derivative3-F-Benzyl17.514.89.8

Influence of Butanoic Acid Chain Modifications on Biological Efficacy

The butanoic acid side chain at the C-3 position of the indole ring is another critical determinant of biological activity. Modifications to this chain, including changes in length, rigidity, and the introduction of functional groups, can significantly impact the efficacy of the molecule.

While direct modifications to the butanoic acid chain of 4-(1-ethyl-1H-indol-3-yl)butanoic acid are not extensively reported in the context of a single biological target, broader studies on indole alkanoic acids provide valuable SAR insights. For instance, in the development of cytosolic phospholipase A2α (cPLA2α) inhibitors, 3-(1-aryl-1H-indol-5-yl)propanoic acids were investigated. nih.gov This study revealed that the propanoic acid group was essential for good inhibitory activity. nih.gov

In another study focusing on herbicidal activity, the length of the α-alkyl chain of indole-3-acetic acid derivatives was found to influence their inhibitory activity on the root and shoot growth of barnyard grass. nih.gov Specifically, a longer alkyl chain did not prove beneficial for activity. nih.gov This suggests that an optimal chain length is crucial for effective interaction with the biological target.

The butanoic acid chain's flexibility can also be a key factor. Introducing unsaturation, such as in (2E)-3-(1H-indol-3-yl)prop-2-en-1-one derivatives, or incorporating the chain into a ring system, are strategies that can alter the conformational freedom of the molecule and potentially enhance its binding affinity and selectivity for a target. researchgate.net

Effects of Substituents on the Indole Ring System

Functionalization of the indole ring system itself offers another avenue to modulate the biological properties of this compound and its analogs. The electronic properties and steric bulk of substituents on the benzene (B151609) portion of the indole nucleus can influence the molecule's interaction with its biological target.

Studies have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter the activity profile of indole derivatives. For example, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, substitution at the 4-position of the indole ring was generally unfavorable for activity, whereas substitution at the 7-position with a methoxy (B1213986) group was found to be the most favorable. researchgate.net

In the context of indole-3-butyric acids, the electronic nature of the indole ring can influence its reactivity. For instance, in DDQ-catalyzed oxidative lactonization, indole-3-butyric acids with electron-rich indole rings, such as those with a methyl group on the nitrogen, exhibited higher reactivity and yields. rsc.org Conversely, derivatives with electron-withdrawing groups on the indole nitrogen showed no reaction, underscoring the importance of an electron-rich aromatic system for this particular transformation. rsc.org This suggests that for biological targets where the indole ring participates in π-π stacking or cation-π interactions, electron-rich substituents may enhance binding affinity.

General Effects of Indole Ring Substituents on Biological Activity
Position of SubstitutionType of SubstituentGeneral Effect on ActivityExample/Rationale
N-1Small Alkyl (e.g., Methyl, Ethyl)Often enhances potencyIncreases lipophilicity and may provide favorable steric interactions.
C-4VariousGenerally unfavorablePotential for steric hindrance with the binding pocket. researchgate.net
C-5Halogens (e.g., F, Cl)Can increase potencyModulates electronic properties and can form halogen bonds.
C-6VariousVariable, can be beneficialA position often amenable to substitution to improve properties.
C-7MethoxyFavorable in some casesCan act as a hydrogen bond acceptor and influence conformation. researchgate.net

Rational Design Principles for Enhanced Biological Potency

Based on the accumulated SAR data, several rational design principles can be formulated to guide the development of more potent this compound-based biological agents.

A key principle is the strategic N-alkylation of the indole ring. The presence of a small alkyl group, such as an ethyl group, at the N-1 position is often crucial for high potency, likely by enhancing lipophilicity and providing favorable interactions within the binding site of the target protein.

The integrity and optimal length of the butanoic acid chain are also critical. Modifications that significantly alter the length or introduce excessive rigidity may be detrimental to activity. The carboxylic acid moiety is often a key pharmacophoric feature, participating in essential hydrogen bonding or ionic interactions with the target.

Furthermore, the judicious substitution on the indole ring can be employed to fine-tune the electronic and steric properties of the molecule. The introduction of small, electron-withdrawing groups like fluorine at positions such as C-5 or C-6 can enhance potency. Conversely, bulky substituents, particularly at positions that may cause steric clashes with the receptor, should be avoided.

Computational modeling techniques, such as docking and 3D-QSAR, can be powerful tools in the rational design process. acs.org By visualizing the binding mode of lead compounds like this compound within the active site of a target protein, researchers can identify key interactions and design novel analogs with improved binding affinity and selectivity. This integrated approach of empirical SAR studies and computational design is essential for the development of next-generation therapeutic agents based on the indole butanoic acid scaffold.

Advanced Computational and Theoretical Investigations of 4 1 Ethyl 1h Indol 3 Yl Butanoic Acid and Analogues

Molecular Docking and Ligand-Protein Binding Energy Analyses

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions between a ligand and its target protein, which is a critical step in drug design.

Detailed research findings from molecular docking studies on indole (B1671886) derivatives have revealed significant interactions with various biological targets. For instance, studies on indole-aminoquinazoline hybrids have shown that these molecules can bind to the ATP region of the epidermal growth factor receptor (EGFR), similar to known inhibitors like erlotinib. nih.gov The binding affinity is influenced by the specific substitutions on the indole and quinazoline (B50416) rings. nih.gov Similarly, docking simulations of other indole derivatives, such as 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, have suggested moderate affinities to targets like lysosomal protective protein (LLP) and Thromboxane-A synthase (TXAS), indicating their potential as multi-target agents. mdpi.com These studies often use software like AutoDock to calculate the binding free energy and inhibition constants, providing a quantitative measure of the ligand-protein interaction. mdpi.com For example, the docking of indole-3-butanoic acid complexes with DNA has been explored to understand their binding interactions. researchgate.net

Molecular Docking Data for Indole Analogues

Compound/AnalogueTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Indole-aminoquinazoline hybridEGFR-8.5Met793, Leu718, Gly796
3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acidLLP-7.2Tyr123, Phe234
3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acidTXAS-6.8Arg440, Ser357

Density Functional Theory (DFT) Studies for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Optimized Geometrical Parameters of an Indole Butanoic Acid Analogue (DFT B3LYP/6-311G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC2-C31.38 Å
Bond LengthN1-C21.37 Å
Bond AngleC2-N1-C8108.5°
Dihedral AngleC4-C9-C3-C2179.8°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more reactive. DFT calculations are used to determine the energies of the HOMO and LUMO. materialsciencejournal.orgresearchgate.net For indole butanoic acid derivatives, this analysis can predict their susceptibility to electrophilic and nucleophilic attacks. mdpi.com The distribution of HOMO and LUMO densities over the molecule indicates the likely sites for such reactions. mdpi.com For instance, a study on butanoic acid derivatives used DFT to calculate HOMO-LUMO energies to analyze intramolecular charge transfer. biointerfaceresearch.com

Frontier Molecular Orbital Energies of an Indole Butanoic Acid Analogue

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.58
Energy Gap (ΔE)4.67

NBO Analysis of Key Intramolecular Interactions in an Indole Analogue

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N1π(C2-C3)45.8
π(C4-C9)π(C5-C6)20.5
σ(C3-C10)σ*(N1-C2)2.1

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features. For indole derivatives, QSAR studies have been conducted to predict their inhibitory activity against various targets. For example, a QSAR model was developed for 4-(1-benzoylindol-3-yl) butyric acid derivatives to predict their inhibitory activity related to benign prostate hypertrophy. researchgate.net Such models are typically built using multiple linear regression or more advanced machine learning techniques and are validated to ensure their predictive power. researchgate.net These studies help in identifying the key molecular descriptors that influence the biological activity, thereby guiding the design of more potent analogues.

Key Molecular Descriptors in a QSAR Model for Indole Analogues

DescriptorDescriptionCorrelation with Activity
LogPLipophilicityPositive
Topological Polar Surface Area (TPSA)PolarityNegative
Molecular Weight (MW)Size of the moleculePositive
Number of Rotatable BondsMolecular flexibilityNegative

In Silico Predictions of Potential Biological Targets and Pathways

In silico methods are increasingly used to predict the potential biological targets of a compound and the pathways it might modulate. This can be achieved through various computational approaches, including reverse docking, where a compound is docked against a large library of protein structures to identify potential binding partners. nih.gov Pharmacophore modeling and chemical similarity searching are other common techniques. For indole derivatives, these methods can suggest potential targets beyond those initially hypothesized. For instance, in silico screening of heterocyclic compounds has been used to identify potential antimalarial targets. nih.gov These predictions can then be validated experimentally, accelerating the process of identifying the mechanism of action of a new compound. Web-based tools and databases are often utilized to predict ADME (absorption, distribution, metabolism, and excretion) properties and potential off-target effects. nih.gov

Predicted Biological Targets for an Indole Butanoic Acid Analogue

Predicted TargetPathwayPrediction Score/Confidence
Peroxisome proliferator-activated receptor gamma (PPARγ)Lipid metabolism, InflammationHigh
Cyclooxygenase-2 (COX-2)InflammationMedium
5-alpha reductaseSteroid metabolismMedium
Carbonic Anhydrase IIpH regulationLow

Research Applications and Broader Academic Context of N Alkylated Indole Butanoic Acid Derivatives

Development of Chemical Probes and Tools for Advanced Biological Research

The development of chemical probes is essential for dissecting complex biological pathways. N-alkylated indole (B1671886) butanoic acid derivatives, including 4-(1-ethyl-1H-indol-3-yl)butanoic acid, represent a promising class of molecules for creating such tools. The parent compound, IBA, is a natural auxin that can be metabolized by plants into the primary auxin, indole-3-acetic acid (IAA). wikipedia.orgnih.gov Synthetic N-alkylated analogs are often more resistant to enzymatic degradation and photo-oxidation compared to their natural counterparts. researchgate.net This enhanced stability makes them suitable for studying auxin transport, metabolism, and signaling pathways over longer experimental periods.

By modifying the indole scaffold, researchers can design molecules to probe specific biological questions. For instance, attaching fluorescent tags or reactive groups to the butanoic acid chain or the indole ring could allow for the visualization of auxin transport proteins or the identification of binding partners. Furthermore, some synthetic auxin derivatives can act as "prodrugs," which are metabolically activated within specific cells or tissues to release an active compound. nih.gov This principle can be harnessed to develop probes that are selectively activated in specific cellular environments, providing a higher degree of spatial and temporal control in biological experiments. The study of how N-alkylation impacts receptor binding and transport provides valuable data for designing more specific and potent modulators of auxin-related processes.

Scaffold Derivatization for the Discovery of Novel Chemical Entities

The indole butanoic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a wide range of biological targets. mdpi.com Derivatization of this core structure, including N-alkylation, has led to the discovery of novel chemical entities with significant therapeutic potential. These modifications are typically aimed at enhancing binding affinity to a target, improving pharmacological properties, or altering biological activity entirely.

One notable area of research is the development of Histone Deacetylase (HDAC) inhibitors for cancer therapy. nih.govtandfonline.com Inspired by potent HDAC inhibitors that contain 3-alkyl indole pharmacophores, researchers have modified the carboxyl group of IBA into a hydroxamic acid, a known zinc-binding group essential for HDAC inhibition. taylorandfrancis.com Further derivatization, such as introducing substituted groups onto the nitrogen of the indole ring, has been explored to enhance the binding affinity and antitumor activity of these compounds. taylorandfrancis.com

Another strategy involves synthesizing hydrazone derivatives from the butanoic acid moiety. These modifications have produced compounds with a broad spectrum of biological activities, including multifunctional enzyme inhibition and cytotoxicity against cancer cell lines. nih.govresearchgate.net The addition of different chemical groups, such as halogens or sulfur-containing rings, has been shown to enhance the biological efficacy of these derivatives. nih.gov Furthermore, the N-alkylated indole butanoic acid scaffold has been used to design dual-acting agents, for example, molecules that simultaneously inhibit α1-adrenoceptors and 5α-reductase for the potential management of benign prostatic hyperplasia (BPH). nih.gov

Scaffold ModificationDerivative TypeTargeted Biological ActivityExample Application
Carboxyl group converted to hydroxamic acid; N-alkylation of indole ringHydroxamic Acid DerivativeHDAC InhibitionAnticancer Drug Discovery nih.govtaylorandfrancis.com
Carboxyl group converted to hydrazide and reacted with aldehydes/ketonesHydrazone DerivativeEnzyme Inhibition, Antimicrobial, AnticancerMultifunctional Pharmacological Agents nih.govresearchgate.net
N-alkylation with an arylpiperazine butyl linkerArylpiperazine Conjugateα1-AR Antagonism & 5α-Reductase InhibitionBenign Prostatic Hyperplasia (BPH) Management nih.gov

Role in Understanding Indole Alkaloid Biosynthesis and Metabolism

Indole alkaloids are a large and diverse class of natural products derived from the amino acid tryptophan. wikipedia.org The biosynthesis of these complex molecules involves a series of enzymatic reactions that modify the core indole structure. nih.gov The parent compound, indole-3-butyric acid (IBA), is itself a natural auxin in plants like maize, where it is biosynthesized from indole-3-acetic acid (IAA). wikipedia.orgresearchgate.net The metabolism of IBA, particularly its conversion back to IAA via a process similar to fatty acid β-oxidation, is a crucial aspect of auxin homeostasis in plants. nih.gov

While synthetic derivatives like this compound are not direct intermediates in the natural biosynthesis of indole alkaloids, their study provides critical insights into the enzymes and transport mechanisms governing auxin metabolism. By comparing the biological activity and metabolic fate of N-alkylated derivatives with natural auxins, researchers can probe the substrate specificity of the enzymes involved. For example, the inability of certain bacteria to degrade IBA, while being able to catabolize IAA, highlights the specificity of the enzymatic machinery. nih.gov Studying how the N-ethyl group affects recognition by conjugating enzymes, oxidative pathways, and transport proteins helps to map out the structural requirements for these biological processes, thereby deepening the understanding of how plants and microbes handle indole-containing compounds.

Green Chemistry Principles Applied to the Synthesis of Indole Butanoic Acid Derivatives

The synthesis of indole derivatives, including N-alkylated butanoic acids, has traditionally involved methods that may use hazardous reagents or generate significant waste. In recent years, the principles of green chemistry have been increasingly applied to develop more sustainable and environmentally friendly synthetic routes. researchgate.net These approaches focus on reducing energy consumption, using safer solvents, employing catalytic methods, and minimizing byproducts. tandfonline.com

Several green strategies have been successfully applied to the synthesis and derivatization of indoles:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. tandfonline.com This technique has been used for the one-pot, multi-component synthesis of various indole derivatives. tandfonline.com

Use of Eco-Friendly Solvents: Replacing traditional organic solvents with greener alternatives like water or ionic liquids is a key green chemistry principle. The N-alkylation of indolines has been achieved in water using an iridium catalyst, offering an environmentally benign alternative to methods requiring organic solvents. organic-chemistry.org Similarly, ionic liquids have been used as a sustainable reaction medium for the one-pot synthesis of N-alkylated indole butanoic acid derivatives, increasing yield and shortening reaction times. nih.gov

Catalytic and Solvent-Free Reactions: The development of efficient catalysts allows reactions to proceed under milder conditions and with higher selectivity. Magnetic nanoparticles have been employed as reusable catalysts for indole synthesis. researchgate.net Furthermore, performing reactions under solvent-free conditions, such as the direct alkylation of indoles with alcohols using a base catalyst, represents a highly sustainable strategy by eliminating solvent waste entirely. researchgate.net

Flow Chemistry: Assembled flow-based transformations enable rapid, scalable, and on-demand production of indole derivatives. This approach minimizes waste and relies on industrially favorable processes like hydrogenation, presenting a sustainable method for large-scale synthesis. beilstein-journals.org

Green Chemistry ApproachPrincipleApplication in Indole SynthesisAdvantages
Microwave IrradiationEnergy EfficiencyMulti-component synthesis of pyran-annulated indoles. tandfonline.comRapid reaction times, high yields, reduced side products. tandfonline.com
Aqueous MediumSafer SolventsIridium-catalyzed N-alkylation of indolines in water. organic-chemistry.orgEnvironmentally friendly, low cost, abundant solvent. organic-chemistry.org
Ionic LiquidsSafer Solvents & CatalystsOne-pot synthesis of arylpiperazine-indole conjugates. nih.govIncreased yield, shorter reaction time, potential for reuse. nih.gov
Solvent-Free ReactionWaste PreventionDirect C3-alkylation of indoles with alcohols using KOH. researchgate.netEliminates solvent waste, simplified workup. researchgate.net
Magnetic Nanoparticle CatalysisCatalysis, ReusabilitySynthesis of various indole derivatives. researchgate.netHigh efficiency, easy catalyst recovery and reuse. researchgate.net

Future Directions and Emerging Research Avenues for 4 1 Ethyl 1h Indol 3 Yl Butanoic Acid Research

Exploration of Novel Synthetic Pathways for N-Alkylated Indole (B1671886) Butanoic Acids

The synthesis of indole derivatives has been a subject of intense study, but the generation of specific analogues, particularly those with N-alkylation like 4-(1-ethyl-1H-indol-3-yl)butanoic acid, requires robust and versatile chemical strategies. Future research will increasingly focus on moving beyond traditional methods to more efficient, modular, and environmentally friendly synthetic routes.

Recent years have seen the development of new methods for creating N-alkylated indoles by either directly introducing the alkyl group to the nitrogen atom or by constructing the indole ring system with the N-substituent already in place. northwestern.edu A key area of exploration is the use of transition metal catalysis, such as palladium-catalyzed coupling reactions, which offers a modular approach to constructing 2- and 3-substituted indoles. organic-chemistry.orgacs.org These methods allow for the systematic variation of substituents around the indole core, facilitating the creation of diverse chemical libraries for biological screening.

Furthermore, organocatalytic methods are emerging as a powerful tool for the enantioselective synthesis of chiral N-substituted indoles. mdpi.com These strategies can provide high levels of stereocontrol, which is crucial as the biological activity of chiral molecules can be highly dependent on their specific 3D conformation. The development of cascade reactions, where multiple chemical transformations occur in a single pot, represents another frontier, promising to streamline the synthesis of complex indole structures from simple starting materials. mdpi.com

Table 1: Comparison of Synthetic Approaches for N-Alkylated Indoles

Synthetic StrategyDescriptionAdvantagesFuture Research Focus
Classical Methods (e.g., Fischer, Bischler)Traditional methods for constructing the indole ring, often requiring harsh conditions.Well-established and understood.Adaptation for milder conditions and broader substrate scope.
Transition Metal CatalysisUse of catalysts (e.g., Palladium, Copper) to form C-N and C-C bonds with high precision. organic-chemistry.orgHigh efficiency, modularity, functional group tolerance.Developing more sustainable catalysts and expanding the reaction scope. acs.org
OrganocatalysisUse of small organic molecules to catalyze reactions, particularly for asymmetric synthesis. mdpi.comEnantioselectivity, metal-free conditions.Discovery of new catalytic systems for novel transformations.
Cascade ReactionsMulti-step sequences that occur in a single reaction vessel. mdpi.comIncreased efficiency, reduced waste, rapid construction of molecular complexity.Designing novel cascade sequences to access unique indole scaffolds.

Advanced Mechanistic Elucidation of Indole-Target Interactions

While identifying a compound's biological activity is a critical first step, a deep understanding of its mechanism of action is essential for rational drug development. Indole derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, to exert their effects. researchgate.net Future research must focus on precisely identifying these targets and elucidating the molecular interactions at an atomic level.

Indole-based compounds have been shown to target various proteins involved in disease, such as protein kinases, tubulin, DNA topoisomerases, and histone deacetylases (HDACs). nih.govresearchgate.netnih.gov A significant challenge is the poly-pharmacological nature of many indole derivatives, meaning they can bind to multiple targets. researchgate.net While this can sometimes lead to beneficial synergistic effects, it can also cause unwanted side effects. researchgate.net Therefore, advanced mechanistic studies are required to create a complete profile of a compound's interactions.

Techniques such as chemical proteomics, thermal shift assays, and affinity chromatography coupled with mass spectrometry can be used to identify the direct binding partners of a compound within the complex cellular environment. Once a target is identified, structural biology methods like X-ray crystallography or cryo-electron microscopy can reveal the precise binding mode. This information is invaluable for understanding the structure-activity relationship (SAR) and for guiding the design of more selective and potent analogues. researchgate.net

Integration of Omics Data in Understanding Broader Biological Effects

The biological effect of a compound is rarely limited to its primary target; it often initiates a cascade of downstream events that ripple through the entire cellular system. To capture this complexity, future research will increasingly rely on multi-omics approaches. azolifesciences.com These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic, system-wide view of the cellular response to a therapeutic agent. nih.gov

By integrating these different layers of biological information, researchers can move beyond a one-molecule, one-target paradigm. researchgate.netnih.gov For instance, treating cells with this compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can uncover entire signaling pathways that are modulated by the compound. researchgate.net Metabolomics can further reveal how these changes impact cellular metabolism.

This integrated approach helps in:

Uncovering novel mechanisms of action: Omics data can point to unexpected biological pathways affected by the compound.

Identifying biomarkers: Changes in specific genes, proteins, or metabolites could predict which patients are most likely to respond to a drug.

Assessing off-target effects: A system-wide view can help identify unintended biological consequences early in the development process. researchgate.net

The ultimate goal is to build comprehensive network models that describe how a compound perturbs cellular physiology, providing a much deeper understanding than single-target studies alone. researchgate.net

Table 2: Overview of Omics Technologies in Drug Research

Omics FieldMolecule StudiedKey Insights Provided
GenomicsDNAIdentifies genetic variations that may influence drug response. mdpi.com
TranscriptomicsRNAReveals changes in gene expression levels in response to the compound. azolifesciences.com
ProteomicsProteinsQuantifies changes in protein abundance and post-translational modifications. azolifesciences.com
MetabolomicsMetabolitesShows the impact on metabolic pathways and cellular energy status. azolifesciences.com

Computational Design and Validation of Next-Generation Indole Butanoic Acid Analogues

The development of new drugs is a time-consuming and expensive process. Computational chemistry and machine learning are poised to revolutionize this landscape by enabling the rapid in silico design and evaluation of new molecular entities. mdpi.com For a lead compound like this compound, computational approaches can be used to explore vast chemical spaces and prioritize the synthesis of analogues with the highest probability of success.

Structure-based drug design is a powerful technique used when the 3D structure of the biological target is known. researchgate.net Docking simulations can predict how thousands of virtual analogues of the lead compound would bind to the target, allowing researchers to identify modifications that enhance binding affinity and selectivity. For cases where the target structure is unknown, ligand-based methods can be used to build pharmacophore models based on the known active compound.

More recently, machine learning and artificial intelligence models are being trained on large datasets of chemical structures and their associated biological activities. mdpi.com These models can learn complex structure-activity relationships and then predict the properties of novel, unsynthesized compounds. This predictive power allows for the pre-screening of virtual libraries, ensuring that synthetic chemistry efforts are focused on molecules with the most promising profiles. The synergy of computational design followed by experimental validation creates an efficient cycle of optimization, accelerating the journey from a promising lead to a potential therapeutic. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-ethyl-1H-indol-3-yl)butanoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Deuteration Techniques : Adapt protocols from deuterated indole derivatives, such as dissolving the indole precursor in trifluoroacetic acid-d (TFA-d) at 0°C, followed by room-temperature stirring and purification via column chromatography (ethyl acetate/hexane). Yield optimization may require adjusting reaction times and deuterium exchange steps .
  • Alkylation : Use N-ethylation of the indole nitrogen via nucleophilic substitution with ethyl halides. Monitor regioselectivity using thin-layer chromatography (TLC) and confirm via 1H^1H-NMR (e.g., δ 1.4–1.5 ppm for ethyl CH3_3) .

Q. How can analytical techniques like NMR and HRMS be employed to confirm the structure of this compound?

  • Methodology :

  • 1H^1H-NMR : Identify ethyl group signals (triplet at δ ~1.4 ppm for CH3_3, quartet at δ ~3.2–3.5 ppm for CH2_2) and indole aromatic protons (δ 6.9–7.6 ppm). Compare with deuterated analogs to resolve overlapping peaks .
  • HRMS : Calculate exact mass using molecular formula (C14 _14H17 _17NO2_2), expecting [M+H]+^+ at m/z 232.1332. Use ESI(+) mode and match observed vs. theoretical values within 3 ppm error .

Advanced Research Questions

Q. What strategies address challenges in regioselective alkylation of the indole nitrogen to avoid competing C3-substitution?

  • Methodology :

  • Protection/Deprotection : Temporarily protect the indole C3 position with a phthalimide group (e.g., using phthalic anhydride), perform N-ethylation, then hydrolyze the protecting group under basic conditions .
  • Catalytic Control : Employ transition-metal catalysts (e.g., Pd/C) to direct alkylation to the nitrogen. Monitor competing pathways via LC-MS and optimize catalyst loading .

Q. How do electronic and steric effects of the 1-ethyl group influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Comparative SAR : Synthesize analogs with substituents at N1 (e.g., methyl, propyl) and evaluate binding affinity to targets like serotonin receptors. Use computational docking (e.g., AutoDock Vina) to correlate steric bulk with activity .
  • Electron-Withdrawing/Donating Groups : Introduce substituents (e.g., 7-ethyl in ) and assess metabolic stability via cytochrome P450 assays. The 1-ethyl group may reduce oxidation compared to methyl .

Q. What are the metabolic pathways of this compound, and how can derivatization improve stability?

  • Methodology :

  • Ester Prodrugs : Synthesize methyl or ethyl esters to mask the carboxylic acid. Evaluate hydrolysis rates in simulated gastric fluid (SGF) and human liver microsomes (HLM) using LC-MS/MS .
  • Deuterium Labeling : Incorporate deuterium at α-positions (e.g., C4 of butanoic acid) to slow CYP450-mediated degradation, as seen in deuterated indole analogs .

Data Analysis & Contradictions

Q. How should researchers resolve contradictions in reported biological activities of indole-butyric acid derivatives?

  • Methodology :

  • Meta-Analysis : Compare datasets from analogs like 4-(3-aminophenyl)butanoic acid (neuroprotective agent in ) and 4-(4-bromophenyl)-indole derivatives (). Control for assay conditions (e.g., cell lines, IC50_{50} protocols) .
  • Molecular Dynamics Simulations : Model interactions with protein targets (e.g., GPCRs) to explain divergent activities caused by minor structural differences (e.g., ethyl vs. benzyl groups) .

Safety & Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • GHS Compliance : Refer to SDS data for related compounds (e.g., ). Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Avoid aqueous release to prevent environmental toxicity .

Experimental Design

Q. How can researchers design assays to evaluate the neuroprotective potential of this compound?

  • Methodology :

  • In Vitro Models : Use SH-SY5Y neuronal cells exposed to oxidative stress (H2 _2O2 _2 or rotenone). Measure viability via MTT assay and apoptosis markers (caspase-3) .
  • In Vivo Models : Administer the compound to rodents with induced ischemia-reperfusion injury. Assess cognitive function via Morris water maze and quantify hippocampal neuron survival .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.